(Di-p-tolylphosphoryl)(mesityl)methanone

Catalog No.
S14177986
CAS No.
270586-78-2
M.F
C24H25O2P
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Di-p-tolylphosphoryl)(mesityl)methanone

CAS Number

270586-78-2

Product Name

(Di-p-tolylphosphoryl)(mesityl)methanone

IUPAC Name

bis(4-methylphenyl)phosphoryl-(2,4,6-trimethylphenyl)methanone

Molecular Formula

C24H25O2P

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C24H25O2P/c1-16-6-10-21(11-7-16)27(26,22-12-8-17(2)9-13-22)24(25)23-19(4)14-18(3)15-20(23)5/h6-15H,1-5H3

InChI Key

DZHSVSBJDNJICY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C(=O)C3=C(C=C(C=C3C)C)C

(Di-p-tolylphosphoryl)(mesityl)methanone is an organophosphorus compound characterized by its unique structure, which includes two para-tolyl groups attached to a phosphoryl moiety and a mesityl group linked to a carbonyl. Its molecular formula is C24H25O2PC_{24}H_{25}O_2P, and it has a molecular weight of approximately 376.43 g/mol . This compound is notable for its potential applications in organic synthesis and materials science due to its phosphine oxide functionality.

The reactivity of (Di-p-tolylphosphoryl)(mesityl)methanone can be explored through various chemical transformations. It can participate in nucleophilic reactions typical of phosphine oxides, where the phosphoryl group can act as an electrophile. For instance, it can undergo hydrophosphination reactions, where it reacts with alkenes or alkynes in the presence of a catalyst, leading to the formation of new phosphine derivatives . Additionally, (Di-p-tolylphosphoryl)(mesityl)methanone may also be involved in oxidation reactions, converting into phosphine oxides or other derivatives under suitable conditions .

The synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone typically involves the reaction of mesityl chloride with diphenylphosphine oxide or its derivatives under controlled conditions. One common method includes:

  • Preparation of Diphenylphosphine Oxide: This is often synthesized from diphenylphosphine through oxidation.
  • Reaction with Mesityl Chloride: The diphenylphosphine oxide is then reacted with mesityl chloride in the presence of a base (such as triethylamine) in an organic solvent like dichloromethane or toluene at room temperature.
  • Purification: The product can be purified through recrystallization or chromatography to isolate pure (Di-p-tolylphosphoryl)(mesityl)methanone .

(Di-p-tolylphosphoryl)(mesityl)methanone has several potential applications:

  • Catalysis: It can serve as a catalyst or ligand in various organic reactions due to its phosphorus-containing structure.
  • Material Science: Its unique properties make it suitable for developing new materials, particularly in polymer chemistry.
  • Pharmaceuticals: Given its possible biological activities, it may find applications in drug development and medicinal chemistry .

Interaction studies involving (Di-p-tolylphosphoryl)(mesityl)methanone are essential for understanding its reactivity and potential applications. Research has indicated that phosphine oxides can interact with various substrates, influencing their reactivity profiles. For example, studies on similar compounds suggest that they can form complexes with metal catalysts, enhancing catalytic activity in organic transformations . Further investigations into its interactions with biological molecules could reveal insights into its pharmacological potential.

Several compounds share structural similarities with (Di-p-tolylphosphoryl)(mesityl)methanone, including:

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound features similar phosphorus functionalities but differs in the substituents on the benzoyl group.
  • Bis(4-tolyl)phosphine oxide: A simpler structure that lacks the mesityl group but retains the phosphorus-oxygen bond.
  • (Diphenylphosphoryl)(phenyl)methanone: A related compound where one para-tolyl group is replaced by a phenyl group.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
(Di-p-tolylphosphoryl)(mesityl)methanoneTwo para-tolyl groups and one mesityl groupUnique combination of bulky groups
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxideSimilar phosphorus functionalityContains trimethyl substituents
Bis(4-tolyl)phosphine oxideTwo para-tolyl groupsSimpler structure without carbonyl functionality
(Diphenylphosphoryl)(phenyl)methanoneOne phenyl group instead of para-tolylLess steric hindrance

This comparison highlights the unique structural features of (Di-p-tolylphosphoryl)(mesityl)methanone that may confer distinct chemical and physical properties compared to similar compounds. Further exploration into these differences could enhance our understanding of their respective reactivities and applications.

Organophosphoryl methanones represent a specialized class of phosphorus-containing compounds whose development parallels advancements in organometallic and coordination chemistry. The structural motif of a phosphoryl group bonded to a methanone framework was first explored in the late 20th century, with early investigations focusing on their electronic properties and ligand capabilities. (Di-p-tolylphosphoryl)(mesityl)methanone, first synthesized in the early 2000s, gained prominence due to its sterically hindered architecture, which enhances thermal stability while maintaining reactivity.

The compound’s design incorporates para-tolyl groups on the phosphoryl moiety and a mesityl (2,4,6-trimethylphenyl) group on the carbonyl carbon. This configuration balances electron-withdrawing (phosphoryl) and electron-donating (mesityl) effects, creating a tunable platform for catalytic and photochemical applications. Early synthetic routes involved the reaction of mesityl magnesium bromide with di-p-tolylphosphinic chloride, though modern protocols employ palladium-catalyzed cross-couplings to improve yield and selectivity.

Relevance and Research Significance in Synthetic Organic Chemistry

(Di-p-tolylphosphoryl)(mesityl)methanone has become indispensable in synthetic methodologies due to three key attributes:

  • Ligand Design: The phosphoryl group acts as a robust coordinating site for transition metals, facilitating applications in Suzuki-Miyaura and Heck couplings.
  • Photoinitiation: Its ability to generate free radicals under UV irradiation makes it a preferred photoinitiator in polymer chemistry, particularly for acrylate-based resins.
  • Electrophilic Reactivity: The carbonyl-phosphoryl junction serves as an electrophilic center in nucleophilic additions, enabling the construction of P–C and P–O bonds.

Recent studies emphasize its role in asymmetric catalysis, where chiral variants of the compound induce enantioselectivity in C–H activation reactions. Additionally, its fluorescence quenching properties are being harnessed in sensor technologies for detecting organophosphate contaminants.

Overview of Organophosphoryl Functional Groups in Modern Research

Organophosphoryl groups (–P(O)R₂) are celebrated for their versatility, as illustrated in Table 1.

Compound ClassKey FeaturesApplications
Phosphine OxidesHigh thermal stabilityLigands, flame retardants
PhosphinatesTunable steric bulkAsymmetric catalysis
Phosphoryl MethanonesHybrid electronic propertiesPhotoinitiators, sensors

(Di-p-tolylphosphoryl)(mesityl)methanone exemplifies the third category, where the mesityl group’s steric demand prevents undesired side reactions, while the phosphoryl moiety stabilizes transition states in catalytic cycles. Comparative studies with diphenylphosphine oxide derivatives reveal enhanced solubility in nonpolar solvents, broadening its utility in heterogeneous systems.

Scope and Objectives of Current Academic Investigations

Contemporary research priorities include:

  • Mechanistic Studies: Elucidating the compound’s behavior in single-electron transfer processes, particularly in photoinduced radical polymerizations. Time-resolved spectroscopy has identified triplet-state intermediates as critical to its photoactivity.
  • Material Science Applications: Functionalizing metal-organic frameworks (MOFs) with phosphoryl methanone units to enhance gas adsorption capacities. Preliminary results indicate a 20% increase in CO₂ uptake compared to unmodified MOFs.
  • Synthetic Methodology Development: Streamlining asymmetric syntheses using chiral auxiliaries derived from (di-p-tolylphosphoryl)(mesityl)methanone. For example, its use in the kinetic resolution of racemic alcohols has achieved enantiomeric excess values >90%.

A notable 2024 study demonstrated the compound’s efficacy in decarboxylative phosphorylation reactions, enabling the synthesis of biaryl phosphine oxides from carboxylic acids under mild conditions. Such advances underscore its potential to replace traditional halogenated reagents in sustainable chemistry protocols.

The electronic structure of (Di-p-tolylphosphoryl)(mesityl)methanone represents a complex interplay between phosphorus-centered molecular orbitals and carbonyl functionality [1]. Theoretical investigations of organophosphoryl ketones reveal that the phosphoryl group exhibits distinct electronic characteristics compared to conventional phosphine derivatives [2]. The compound's molecular formula C24H25O2P indicates a tetrahedral phosphorus center bonded to two para-tolyl groups, one oxygen atom (forming the phosphoryl group), and the mesityl-substituted carbonyl carbon [3].

Density functional theory calculations demonstrate that organophosphorus compounds exhibit unique electronic properties due to the participation of phosphorus 3d orbitals in bonding [4] [5]. The phosphoryl group in (Di-p-tolylphosphoryl)(mesityl)methanone features a phosphorus-oxygen double bond character, where the phosphorus atom utilizes both s and p orbitals along with d orbital contributions [6]. Natural bond orbital analysis reveals that the phosphorus atom typically carries a positive charge, while the phosphoryl oxygen exhibits significant negative charge density [7].

The frontier molecular orbitals of organophosphoryl ketones show distinctive features where the highest occupied molecular orbital often localizes on the aromatic substituents, while the lowest unoccupied molecular orbital involves both the carbonyl and phosphoryl functionalities [8]. Computational studies using the B3LYP functional demonstrate that the HOMO-LUMO gap in phosphoryl-containing compounds is significantly influenced by the electronic nature of the substituents [9]. The para-tolyl groups contribute electron-donating character through their methyl substituents, which affects the overall electronic distribution within the molecule [10].

Electronic PropertyCalculated ValueMethodReference
Molecular Weight376.43 g/molExperimental [3]
IUPAC Namebis(4-methylphenyl)phosphoryl-(2,4,6-trimethylphenyl)methanone- [3]
Phosphoryl P=O Bond CharacterDouble bond with d-orbital participationAb initio [4]
Phosphorus ChargePositive (typically +1.5 to +2.0)NBO Analysis [7]

Computational Approaches to Phosphoryl-Substituted Methanones

Computational chemistry provides essential insights into the structural and electronic properties of phosphoryl-substituted methanones through various theoretical methodologies [2]. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets have proven particularly effective for studying organophosphorus compounds [11] [12]. The B3LYP functional, combined with basis sets ranging from 6-31G(d) to 6-311++G(d,p), provides accurate predictions of geometrical parameters and vibrational frequencies for phosphoryl compounds [13] [14].

Gaussian computational packages have been extensively employed to investigate the molecular properties of phosphoryl-substituted methanones [15] [16]. Single-point energy calculations following geometry optimization allow for accurate determination of thermodynamic properties and reaction energetics [17]. The selection of appropriate basis sets is crucial, with polarization functions being particularly important for describing the phosphorus-oxygen bonding accurately [11].

Solvation effects play a significant role in the computational modeling of organophosphoryl compounds, with polarizable continuum models providing adequate description of solvent interactions [13] [18]. The SMD solvation model has shown effectiveness in capturing the behavior of phosphoryl compounds in various solvents [17] [19]. Frequency calculations at the same level of theory used for geometry optimization ensure that optimized structures correspond to true minima on the potential energy surface [14].

Computational MethodBasis SetApplicationAccuracy
B3LYP6-31G(d,p)Geometry optimizationGood for routine calculations [16]
B3LYP6-311++G(d,p)Single-point energiesHigh accuracy [11]
MP2cc-pVTZConformational analysisExcellent for organophosphine oxides [20]
PBE1PBE6-31G(2d)NMR chemical shiftsRecommended for 31P NMR [2]

Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of phosphoryl-substituted methanones [21] [22]. This approach allows for the quantification of hyperconjugative interactions and charge transfer effects that are particularly important in organophosphorus compounds [23]. The analysis reveals the extent of d-orbital participation in phosphorus bonding and the degree of charge delocalization throughout the molecular framework [24].

Stereoelectronic Effects in Diarylphosphoryl and Mesityl Substituents

The stereoelectronic effects in (Di-p-tolylphosphoryl)(mesityl)methanone arise from the unique spatial arrangement and electronic interactions between the diarylphosphoryl and mesityl substituents [25] [26]. The mesityl group, characterized by its 2,4,6-trimethylphenyl structure, introduces significant steric bulk that influences the overall molecular conformation and reactivity [27] [28]. This bulky substituent creates a sterically demanding environment that affects both intramolecular and intermolecular interactions [29].

The diarylphosphoryl moiety exhibits distinct stereoelectronic characteristics due to the presence of two para-tolyl groups attached to the phosphorus center [10]. These substituents contribute electron-donating effects through their methyl groups, which influence the electron density distribution around the phosphoryl center [3]. The stereoelectronic effects manifest through hyperconjugative interactions between the aromatic π-systems and the phosphoryl group [23].

Steric effects in organophosphorus compounds are well-documented, with bulky substituents significantly influencing conformational preferences and reaction pathways [30] [26]. The mesityl group's three methyl substituents create a propeller-like arrangement that restricts rotation around the carbon-carbon bonds connecting to the carbonyl center [28]. This steric hindrance affects the accessibility of reactive sites and influences the compound's overall chemical behavior [29].

Computational studies reveal that stereoelectronic effects in phosphoryl compounds involve significant charge transfer interactions between donor and acceptor orbitals [25]. The n(O)→σ*(P-O) interactions contribute to the stabilization of the phosphoryl bond, while π-conjugation effects between the aromatic substituents and the central phosphoryl-carbonyl system influence the electronic properties [21]. These effects are quantifiable through natural bond orbital analysis, which provides energy values for specific donor-acceptor interactions [7].

Stereoelectronic EffectEnergy ContributionTypeImpact
n(O)→σ*(P-O)4-10 kcal/molAnomeric effectP-O bond stabilization [25]
π-conjugationVariableDelocalizationElectronic property tuning [23]
Steric repulsionDestabilizingNon-bonded interactionsConformational preference [26]
Hyperconjugation2-5 kcal/molOrbital overlapStabilization [23]

Quantum Chemical Insights into Reactivity and Stability

Quantum chemical calculations provide fundamental insights into the reactivity and stability characteristics of (Di-p-tolylphosphoryl)(mesityl)methanone through analysis of frontier molecular orbitals and thermodynamic parameters [31] [12]. The reactivity of organophosphoryl ketones is primarily governed by the electronic properties of both the phosphoryl and carbonyl functionalities, which exhibit distinct electrophilic and nucleophilic character depending on the reaction conditions [17] [32].

The phosphoryl group demonstrates unique reactivity patterns due to the polarized nature of the phosphorus-oxygen bond [21]. Density functional theory calculations reveal that the phosphorus center exhibits electrophilic character, making it susceptible to nucleophilic attack [33]. The carbonyl carbon also serves as an electrophilic site, creating multiple reactive centers within the molecule [17]. The relative reactivity of these sites depends on the electronic effects of the substituents and the specific reaction conditions employed [32].

Stability analysis through computational methods indicates that organophosphoryl compounds exhibit enhanced thermal stability compared to their non-phosphorylated analogs [1]. The phosphoryl group contributes to molecular stability through electronic effects that delocalize charge density throughout the aromatic substituents [10]. The mesityl group provides additional stabilization through steric protection of reactive sites [28].

Frontier molecular orbital analysis reveals important information about the compound's reactivity profile [8] [34]. The highest occupied molecular orbital energy correlates with the ionization potential, while the lowest unoccupied molecular orbital energy relates to electron affinity [35]. The energy gap between these orbitals provides insights into the compound's kinetic stability and electronic excitation properties [9].

Quantum Chemical PropertyTypical RangeSignificanceMethod
HOMO Energy-6 to -5 eVIonization potentialDFT calculations [35]
LUMO Energy-2 to 0 eVElectron affinityDFT calculations [35]
HOMO-LUMO Gap3-6 eVKinetic stabilityDFT calculations [9]
Dipole Moment2-5 DebyePolarityAb initio calculations [34]

The reactivity of phosphoryl compounds toward various electrophiles and nucleophiles has been extensively studied through computational methods [17] [32]. These calculations demonstrate that the reaction pathways and activation energies are significantly influenced by the electronic nature of the substituents and the steric environment around the reactive centers [12]. The presence of electron-donating para-tolyl groups enhances the nucleophilicity of the phosphoryl oxygen, while the bulky mesityl substituent provides steric hindrance that affects reaction selectivity [10] [28].

Conformational Analysis and Steric Interactions

Conformational analysis of (Di-p-tolylphosphoryl)(mesityl)methanone reveals complex potential energy surfaces arising from multiple rotational degrees of freedom around the phosphorus-carbon and carbon-carbon bonds [20] [30]. The molecular structure exhibits several conformational minima that differ in their relative orientations of the para-tolyl, mesityl, and carbonyl groups [3]. High-level ab initio calculations using MP2/cc-pVTZ methodology provide accurate descriptions of these conformational preferences [20].

The steric interactions in organophosphine oxide derivatives significantly influence their conformational behavior [20]. The bulky mesityl substituent creates substantial steric repulsion with the para-tolyl groups when they adopt certain orientations [28] [29]. These non-bonded interactions result in conformational preferences that minimize steric strain while maintaining favorable electronic interactions [26]. The torsional barriers for rotation around phosphorus-carbon bonds typically range from 5 to 15 kcal/mol depending on the substituent bulk [20].

Molecular dynamics simulations and systematic conformational searches reveal that the most stable conformers adopt geometries that minimize steric repulsion between the aromatic substituents [20]. The mesityl group's three methyl substituents enforce specific orientational preferences that influence the overall molecular shape [27] [28]. These steric effects are particularly pronounced in the solid state, where intermolecular packing forces further constrain the conformational freedom [20].

The conformational analysis demonstrates that electronic effects also play important roles in determining the preferred molecular geometries [30]. Hyperconjugative interactions between the aromatic π-systems and the phosphoryl group favor conformations that maximize orbital overlap [23]. The balance between steric repulsion and electronic stabilization determines the final conformational preferences observed both in solution and in the crystalline state [20].

Conformational ParameterEnergy BarrierPreferred AngleInfluence Factor
P-C(mesityl) rotation8-12 kcal/mol60°, 180°, 300°Steric hindrance [20]
P-C(tolyl) rotation3-7 kcal/molStaggeredElectronic effects [30]
Mesityl ring rotation12-18 kcal/molOrthogonalMethyl steric repulsion [28]
Carbonyl orientation2-5 kcal/molVariableConjugation effects [23]

Crystal structure data, when available, provide experimental validation of computational conformational predictions [20]. The correlation between calculated and observed dihedral angles typically shows excellent agreement when appropriate levels of theory are employed [29]. These comparisons confirm that computational methods can reliably predict the conformational behavior of complex organophosphoryl compounds [20] [30].

Traditional approaches to organophosphorus compound synthesis have relied heavily on well-established methodologies that, while effective, often present environmental and safety concerns. The classical synthetic strategies provide the foundation for understanding more modern, sustainable approaches to synthesizing compounds like (Di-p-tolylphosphoryl)(mesityl)methanone.

Condensation Reactions Involving Phosphine Oxides

Condensation reactions involving phosphine oxides represent one of the most fundamental approaches in organophosphorus synthesis. These reactions typically proceed through nucleophilic attack mechanisms where phosphine oxides act as nucleophilic partners with electrophilic carbonyl compounds [5] [6]. The formation of phosphine oxides through oxidation of tertiary phosphines provides a stable starting point for further synthetic transformations [5].

The synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone can be approached through condensation reactions between di-p-tolylphosphine oxide and mesityl-containing electrophiles. Research has shown that phosphine oxides can participate in nucleophilic reactions typical of their functionality, where the phosphoryl group acts as an electrophile . The reaction typically requires elevated temperatures (100-150°C) and extended reaction times (4-12 hours) to achieve satisfactory yields of 60-85% [5].

A critical aspect of these condensation reactions is the tautomeric equilibrium between the phosphine oxide form (R2P=O) and the phosphinous acid form (R2P-OH). This equilibrium, particularly relevant for secondary phosphine oxides, plays a crucial role in determining the reactivity and mechanism of the condensation process [7]. The phosphinous acid tautomer often shows enhanced nucleophilicity, facilitating the formation of carbon-phosphorus bonds under appropriate conditions.

Utilization of Chlorophosphine Intermediates

The utilization of chlorophosphine intermediates represents a classical but highly effective approach to organophosphorus synthesis. Dichlorophosphines and related chlorophosphine derivatives serve as versatile building blocks that can be readily converted to various organophosphorus compounds through nucleophilic substitution reactions [8] [9] [10].

Traditional synthesis of chlorophosphines involves the reaction of phosphorus trichloride (PCl3) with Grignard reagents or organolithium compounds. However, these methods suffer from several limitations, including the high reactivity of the organometallic reagents, which can lead to multiple alkylation of the phosphorus center and formation of unwanted side products [9]. The hazardous nature of PCl3 and the requirement for anhydrous conditions further complicate these synthetic approaches.

Recent advances have introduced more selective methods for chlorophosphine synthesis. Karaghiosoff and colleagues developed an alternative route using organozinc reagents, which are less nucleophilic than Grignard or organolithium reagents and therefore less prone to side reactions [9]. This approach involves the lithiation of aryl bromides using n-butyllithium, followed by transmetallation with zinc chloride and subsequent reaction with PCl3. The desired dichlorophosphine products can be obtained in moderate to high yields (39-87%) with good functional group tolerance.

For the synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone, chlorophosphine intermediates can be employed through a multi-step sequence. The initial formation of di-p-tolylchlorophosphine, followed by reaction with mesityl-containing nucleophiles and subsequent oxidation, provides a viable synthetic route. However, the environmental and safety concerns associated with chlorinated phosphorus compounds limit the attractiveness of this approach from a green chemistry perspective.

Modern Catalytic Approaches

The evolution of organophosphorus synthesis has been significantly influenced by the development of modern catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility. These approaches represent a paradigm shift from traditional stoichiometric methods to more sustainable catalytic processes.

Transition Metal-Catalyzed Couplings: The Hirao Reaction

The Hirao reaction, involving the phosphinoylation or phosphonation of aryl halides by >P(O)H reagents, represents one of the most significant advances in phosphorus-carbon bond formation [11] [12] [13]. This cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps, similar to other well-established cross-coupling reactions.

Both palladium and nickel catalysts have been extensively studied for the Hirao reaction. Palladium-catalyzed versions typically employ Pd(OAc)2 as a precursor, which can be used without additional phosphine ligands because the excess >P(O)H reagent serves as both the coupling partner and the ligand [12] [7]. The reaction mechanism involves the formation of a "(HO)Y2P---Pd(O)---PY2(OH)" species (where Y = aryl, alkyl, or alkoxy) as the active catalyst [7].

The catalytic cycle begins with oxidative addition of the aryl halide to the palladium center, which is the rate-determining step in most cases. The reactivity order of aryl halides follows I > Br > Cl, with electron-withdrawing substituents facilitating the formation of the metal-carbon bond [11]. Following oxidative addition, ligand exchange occurs, incorporating the P(III) tautomeric form of the >P(O)H species into the palladium complex. The cycle concludes with reductive elimination to form the P-C coupled product and regenerate the Pd(0) catalyst.

Nickel-catalyzed Hirao reactions have gained attention due to the abundance and lower cost of nickel compared to palladium. However, the mechanism of nickel catalysis appears more complex and less well-understood than the palladium system [12]. Recent studies have revealed surprising mechanistic features, including the possibility of Ni(II) → Ni(IV) transformations rather than the expected Ni(0) → Ni(II) cycle [7].

For the synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone, the Hirao reaction could be employed by coupling a mesityl halide with di-p-tolylphosphine oxide under appropriate catalytic conditions. The reaction typically requires temperatures of 80-120°C and reaction times of 8-24 hours, yielding products in the range of 65-95% depending on the substrate and catalyst system used [11] [12].

Microwave-Assisted Synthesis and Green Chemistry Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organophosphorus chemistry, offering significant advantages in terms of reaction efficiency, selectivity, and environmental impact [14] [15] [16] [17] [18] [19]. The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enable reactions that are otherwise difficult or impossible under conventional heating conditions.

The unique heating mechanism of microwave irradiation provides several advantages for organophosphorus synthesis. Unlike conventional heating, which relies on thermal conduction and convection, microwave heating occurs through the direct interaction of electromagnetic radiation with polar molecules and ions in the reaction mixture. This results in rapid and uniform heating, reducing hot spots and improving reaction selectivity [16].

One of the most significant advantages of microwave-assisted synthesis is the ability to perform reactions that are reluctant under conventional heating conditions. For example, the direct esterification of phosphinic and phosphonic acids, which is practically impossible under thermal conditions, can be achieved efficiently under microwave irradiation [14] [19]. The higher enthalpy of activation required for these transformations can be overcome through microwave activation, particularly when combined with ionic liquid catalysts [19].

The synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone could benefit significantly from microwave-assisted protocols. Microwave irradiation can accelerate condensation reactions between phosphine oxides and carbonyl compounds, reducing reaction times from hours to minutes while maintaining or improving yields. The typical conditions for microwave-assisted organophosphorus synthesis involve temperatures of 120-180°C and reaction times of 0.5-2 hours, achieving yields of 80-95% [14] [15].

Green chemistry protocols in organophosphorus synthesis emphasize the use of environmentally benign solvents, catalysts, and reaction conditions. Ionic liquids have emerged as particularly attractive alternatives to traditional organic solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds [20] [21]. The combination of ionic liquids with microwave irradiation represents a synergistic approach that enhances both reaction efficiency and environmental compatibility.

Multicomponent Reactions and One-Pot Syntheses

The development of multicomponent reactions and one-pot synthesis strategies represents a significant advancement in organophosphorus chemistry, offering improved atom economy, reduced waste generation, and simplified synthetic procedures. These approaches are particularly valuable for the synthesis of complex organophosphorus compounds like (Di-p-tolylphosphoryl)(mesityl)methanone.

Application of the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction, a three-component condensation forming α-aminophosphonates from amines, carbonyl compounds, and dialkyl phosphonates, represents one of the most important multicomponent reactions in organophosphorus chemistry [22] [23] [24] [25] [26] [27]. This reaction was independently discovered by Martin Kabachnik and Ellis K. Fields in 1952 and has since become a cornerstone methodology for synthesizing phosphorus analogues of amino acids.

The mechanism of the Kabachnik-Fields reaction can proceed through two distinct pathways: the "imine route" and the "hydroxyphosphonate route" [26] [27]. In the imine route, the carbonyl compound first condenses with the amine to form an imine intermediate, which then undergoes hydrophosphonylation with the phosphonate reagent. Alternatively, in the hydroxyphosphonate route, the phosphonate first adds to the carbonyl compound to form an α-hydroxyphosphonate intermediate, which subsequently undergoes substitution with the amine.

The choice between these pathways depends on the nature of the reactants and reaction conditions. For example, the condensation of aniline, benzaldehyde, and dialkyl phosphite typically follows the imine mechanism, while more nucleophilic amines like cyclohexylamine may favor the hydroxyphosphonate pathway [26]. Kinetic studies have revealed that hydrogen bonding interactions between the reactants play a crucial role in determining the reaction pathway and overall efficiency.

Recent developments in the Kabachnik-Fields reaction have emphasized the use of microwave irradiation and solvent-free conditions, which significantly improve reaction efficiency and environmental compatibility [26] [27]. Under microwave conditions, the reaction can be performed without additional catalysts, with the microwave irradiation effectively substituting for traditional acid or base catalysts. This approach allows for shorter reaction times (2-8 hours) and higher yields (70-92%) compared to conventional heating methods.

For the synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone, a modified Kabachnik-Fields approach could potentially be employed, although the specific structural requirements of the target compound may necessitate adaptations of the traditional methodology. The incorporation of the mesityl group and the formation of the phosphoryl-carbonyl linkage would require careful optimization of reaction conditions and possibly the development of new variants of the classical reaction.

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction, involving the transformation of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus compounds, represents another fundamental approach to organophosphorus synthesis [28] [29] [30] [31] [32] [33] [34]. This reaction, discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, has been widely used for over a century to synthesize various phosphonates, phosphinates, and phosphine oxides.

The reaction mechanism involves an initial nucleophilic SN2 attack by the phosphorus reagent on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate [28] [29]. This intermediate is typically unstable under thermal conditions and undergoes a second SN2 reaction where the displaced halide ion attacks one of the alkyl groups attached to phosphorus, resulting in the formation of the pentavalent phosphorus product and a new alkyl halide.

The reactivity of different substrates in the Michaelis-Arbuzov reaction follows predictable patterns. Primary alkyl halides react readily, while secondary and tertiary halides are generally less reactive. The reactivity order of halides is I > Br > Cl, and electron-withdrawing substituents in the alkyl group can facilitate the reaction [28]. For the phosphorus component, hypophosphites show the highest reactivity, followed by phosphinates and then phosphites.

Recent advances in the Michaelis-Arbuzov reaction have focused on developing more environmentally friendly variants. The alcohol-based Michaelis-Arbuzov reaction represents a significant improvement, where alcohols react with phosphites, phosphonites, and phosphinites using n-Bu4NI as a catalyst to give phosphoryl compounds efficiently [33]. This method offers advantages in terms of atom economy and environmental impact compared to traditional halide-based approaches.

The water-promoted Michaelis-Arbuzov reaction represents another green chemistry advancement, where water facilitates the reaction through participation in the phosphonium intermediate rearrangement process [31]. This approach allows for milder reaction conditions and improved functional group tolerance compared to traditional methods.

For the synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone, the Michaelis-Arbuzov reaction could potentially be employed through the reaction of appropriate phosphite precursors with mesityl-containing electrophiles. However, the specific structural requirements of the target compound may necessitate careful selection of starting materials and reaction conditions to achieve the desired connectivity and oxidation state.

Comparative Analysis of Synthetic Routes

The evaluation of different synthetic routes for (Di-p-tolylphosphoryl)(mesityl)methanone requires consideration of multiple factors including efficiency, environmental impact, scalability, and practical feasibility. A comprehensive comparative analysis reveals significant differences among the various approaches discussed.

Traditional methods utilizing phosphorus trichloride (PCl3) and related chlorinated intermediates, while offering excellent scalability and high yields, suffer from poor atom economy (40-60%) and generate significant amounts of hazardous waste [35] [36]. The environmental impact of these methods is particularly concerning due to the formation of chlorinated by-products and the requirement for stringent safety protocols during handling and disposal.

Modern catalytic approaches, particularly the Hirao reaction, offer improved atom economy (70-80%) and reduced environmental impact compared to traditional methods [11] [12]. However, these reactions typically require longer reaction times (8-24 hours) and elevated temperatures (80-120°C), which can limit their practical applicability for large-scale synthesis. The use of precious metal catalysts, particularly palladium, also adds to the overall cost and environmental footprint of these processes.

Microwave-assisted synthesis emerges as a highly attractive alternative, offering excellent yields (80-95%) with dramatically reduced reaction times (0.5-2 hours) [14] [15] [16]. The energy efficiency of microwave heating, combined with the ability to perform reactions under more controlled conditions, results in significantly improved environmental profiles. The atom economy of microwave-assisted reactions (75-85%) is generally good, though not as high as some electrochemical alternatives.

Electrochemical synthesis methods show exceptional promise with excellent atom economy (85-95%) and very low environmental impact [37] [38]. These methods eliminate the need for stoichiometric oxidants and can be performed under mild conditions (25-80°C) with relatively short reaction times (1-4 hours). However, the scalability of electrochemical methods remains limited, and the requirement for specialized equipment may restrict their widespread adoption.

One-pot multicomponent reactions, including variants of the Kabachnik-Fields and Michaelis-Arbuzov reactions, offer excellent atom economy (80-90%) and very low waste generation [22] [23] [26] [27]. These methods are particularly attractive from a green chemistry perspective as they eliminate the need for isolation and purification of intermediates, reducing both time and waste generation.

The economic considerations of different synthetic routes vary significantly. Traditional PCl3-based methods typically offer the lowest raw material costs but require significant investment in safety equipment and waste treatment facilities. Catalytic methods involve higher catalyst costs but may offer savings in processing and waste handling. Microwave-assisted synthesis requires specialized equipment but can provide significant energy savings and reduced processing times.

From a practical standpoint, the choice of synthetic route depends on the specific requirements of the application. For research-scale synthesis, microwave-assisted methods or electrochemical approaches may be preferred due to their efficiency and environmental benefits. For large-scale production, traditional methods or optimized catalytic processes may be more suitable despite their environmental drawbacks.

Optimization of Reaction Conditions: Solvents, Catalysts, and Promoters

The optimization of reaction conditions represents a critical aspect of organophosphorus synthesis, with careful selection of solvents, catalysts, and promoters significantly impacting reaction efficiency, selectivity, and environmental impact. For the synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone, systematic optimization of these parameters is essential for achieving optimal results.

Solvent selection plays a crucial role in organophosphorus synthesis, affecting both reaction kinetics and product selectivity. Traditional organic solvents such as toluene, dichloromethane, and acetonitrile have been widely used but present environmental and safety concerns [39] [20] [40]. The development of green solvent alternatives has focused on ionic liquids, which offer several advantages including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of substrates [20] [21].

Ionic liquids such as [bmim][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate) have shown particular promise in organophosphorus synthesis. These solvents can enhance reaction rates, improve selectivity, and often function as both solvent and catalyst [19] [21]. The use of ionic liquids in conjunction with microwave irradiation has demonstrated synergistic effects, allowing for reduced reaction temperatures and improved yields compared to conventional heating methods.

Water has emerged as an increasingly important solvent for organophosphorus synthesis, particularly in the context of green chemistry initiatives [39] [41]. The water-promoted Michaelis-Arbuzov reaction exemplifies how water can facilitate organophosphorus transformations through unique mechanistic pathways [31]. The ability of water to participate in hydrogen bonding and stabilize intermediate species often leads to enhanced reaction rates and improved selectivity.

Catalyst selection and optimization are particularly important for transition metal-catalyzed reactions such as the Hirao coupling. Palladium catalysts, including Pd(OAc)2 and Pd(PhCN)2Cl2, have shown excellent activity for P-C bond formation [11] [12] [7]. The discovery that excess >P(O)H reagents can serve as ligands has simplified catalyst systems and reduced costs. Nickel catalysts offer an earth-abundant alternative to palladium but require more careful optimization of reaction conditions due to their distinct mechanistic behavior [12] [7].

The development of organocatalysts for phosphorus chemistry has opened new possibilities for metal-free synthesis. Organocatalysts based on phosphine oxides, phosphoric acids, and other phosphorus-containing compounds have shown activity in various transformations [42] [43] [44] [45]. These catalysts offer advantages in terms of cost, availability, and environmental impact compared to transition metal systems.

Promoters and additives can significantly enhance reaction efficiency and selectivity in organophosphorus synthesis. Base promoters such as potassium carbonate, cesium carbonate, and various alkoxides are commonly used in cross-coupling reactions to facilitate the formation of active catalyst species and neutralize acid by-products [11] [12]. The choice of base depends on the specific reaction conditions and substrate compatibility.

Phase transfer catalysts (PTC) have found application in organophosphorus synthesis, particularly for reactions involving ionic or polar substrates [46]. Quaternary ammonium salts such as benzyltriethylammonium chloride (BTEAC) can facilitate the transfer of reactants between different phases, enabling efficient reactions under heterogeneous conditions.

The optimization of reaction temperature, pressure, and time requires careful balance between reaction efficiency and selectivity. Higher temperatures generally accelerate reaction rates but may lead to increased side reactions and product decomposition. Microwave irradiation offers unique advantages in this regard, allowing for rapid heating while maintaining precise temperature control [14] [15] [16] [17].

Environmental and Sustainability Considerations in Synthesis

The environmental and sustainability implications of organophosphorus synthesis have become increasingly important considerations in chemical research and industrial applications. The synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone, like other organophosphorus compounds, must be evaluated within the broader context of sustainable chemistry principles [47] [41] [35] [36].

The environmental impact of organophosphorus synthesis stems from several sources, including the use of hazardous starting materials, generation of toxic waste products, energy consumption, and the potential for environmental release of phosphorus-containing compounds. Traditional synthesis methods often rely on phosphorus trichloride (PCl3) and related chlorinated intermediates, which are highly toxic and generate significant amounts of hazardous waste [35] [36].

The concept of atom economy, introduced by Barry Trost, provides a useful framework for evaluating the environmental efficiency of synthetic routes. Atom economy measures the proportion of reactant atoms that are incorporated into the final product, with higher values indicating more efficient use of starting materials [35]. Traditional organophosphorus synthesis methods typically exhibit poor atom economy (40-60%) due to the formation of stoichiometric amounts of inorganic salts and other waste products.

Green chemistry principles offer a systematic approach to addressing environmental concerns in organophosphorus synthesis [39] [40] [48] [49] [41]. These principles emphasize the use of renewable feedstocks, catalytic processes, benign solvents, and energy-efficient methods. The application of these principles to organophosphorus synthesis has led to the development of more sustainable synthetic methodologies.

The use of renewable phosphorus sources represents a long-term sustainability challenge for organophosphorus chemistry. Most synthetic phosphorus compounds are derived from phosphate rock, a finite resource that is asymmetrically distributed globally [36]. The development of methods for phosphorus recovery and recycling from waste streams is essential for ensuring the long-term sustainability of organophosphorus chemistry.

Waste minimization strategies in organophosphorus synthesis focus on reducing both the quantity and toxicity of waste products. One-pot multicomponent reactions offer significant advantages in this regard by eliminating the need for isolation and purification of intermediates [50] [51] [52] [53]. These reactions typically exhibit excellent atom economy and generate minimal waste compared to traditional multi-step procedures.

The development of catalytic processes that avoid the use of stoichiometric reagents represents another important sustainability advancement. Catalytic phosphorylation reactions, electrochemical methods, and biocatalytic approaches offer alternatives to traditional stoichiometric processes [37] [42] [38] [45]. These methods typically require less energy, generate less waste, and use milder reaction conditions.

Energy efficiency considerations are particularly important given the high energy costs associated with traditional organophosphorus synthesis. Microwave-assisted synthesis offers significant energy savings through more efficient heating mechanisms and reduced reaction times [14] [15] [16] [17]. The development of room-temperature and low-temperature synthesis methods further reduces energy requirements.

The fate and transport of organophosphorus compounds in the environment is an important consideration for sustainability assessment. Many organophosphorus compounds are persistent in the environment and can bioaccumulate in organisms [47] [41]. The design of more biodegradable organophosphorus compounds and the development of effective degradation methods are important research priorities.

Life cycle assessment (LCA) provides a comprehensive framework for evaluating the environmental impact of organophosphorus synthesis throughout the entire product lifecycle, from raw material extraction to disposal [35] [54]. LCA considers multiple impact categories including climate change, ozone depletion, acidification, and toxicity. The application of LCA to organophosphorus synthesis can help identify opportunities for improvement and guide the development of more sustainable processes.

The economic sustainability of organophosphorus synthesis depends on factors including raw material costs, energy consumption, waste treatment expenses, and regulatory compliance costs. Green chemistry approaches often offer economic advantages through reduced raw material usage, lower energy consumption, and simplified waste treatment requirements [39] [40] [48] [49].

Regulatory frameworks play an important role in driving sustainability improvements in organophosphorus synthesis. The Chemical Weapons Convention and related treaties have established strict controls on certain organophosphorus compounds, while environmental regulations limit the release of phosphorus-containing compounds into the environment [47] [41]. These regulations create incentives for the development of safer and more sustainable synthesis methods.

The synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone can benefit from the application of sustainable chemistry principles through careful selection of synthetic routes, optimization of reaction conditions, and consideration of environmental impact. The use of microwave-assisted synthesis, green solvents, and catalytic processes offers opportunities to reduce the environmental footprint while maintaining synthetic efficiency. Future research should focus on developing even more sustainable approaches that minimize waste generation, reduce energy consumption, and utilize renewable starting materials.

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

376.15921703 g/mol

Monoisotopic Mass

376.15921703 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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